trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
Overview
Description
trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one: is a chemical compound characterized by its bicyclic structure, which includes two cyclohexane rings connected by a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one typically involves the reaction of 4-butylcyclohexanone with a suitable reagent to form the bicyclic structure. One common method is the catalytic hydrogenation of 4-butylcyclohexanone in the presence of a palladium catalyst under high pressure and temperature conditions. This reaction results in the formation of the trans isomer of the compound.
Industrial Production Methods: Industrial production of trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one can undergo oxidation reactions to form corresponding ketones and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the butyl group or the cyclohexane rings. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical processes.
Biology: In biological research, this compound is used to study the effects of bicyclic structures on biological systems. It can serve as a model compound for understanding the interactions between similar structures and biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. Its bicyclic structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bicyclic structure of the compound allows it to fit into specific binding sites, enhancing its efficacy and selectivity.
Comparison with Similar Compounds
- trans-[4’-Propyl-1,1’-bicyclohexyl]-4-one
- trans-[4’-Ethyl-1,1’-bicyclohexyl]-4-one
- trans-[4’-Methyl-1,1’-bicyclohexyl]-4-one
Comparison: Compared to similar compounds, trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one has a longer butyl group, which can influence its chemical reactivity and biological activity. The presence of the butyl group can enhance the compound’s lipophilicity, making it more suitable for applications that require increased solubility in non-polar solvents.
Conclusion
trans-[4’-Butyl-1,1’-bicyclohexyl]-4-one is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable tool for chemists, biologists, and industrial researchers. Further studies on this compound can lead to the development of new materials, drugs, and chemical processes.
Biological Activity
trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one is a bicyclic compound characterized by its unique structure, which includes two cyclohexane rings connected by a butyl group. This structural configuration has implications for its biological activity and potential medicinal applications. Recent studies have begun to explore the compound's interactions with biological systems, highlighting its potential as a therapeutic agent.
The synthesis of this compound typically involves the catalytic hydrogenation of 4-butylcyclohexanone. This method allows for the formation of the trans isomer under specific reaction conditions, often utilizing palladium catalysts at elevated pressures and temperatures. The compound's chemical reactivity includes oxidation to form ketones and carboxylic acids, reduction to alcohols, and substitution reactions at various sites on the bicyclic structure.
Biological Activity Overview
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Research indicates that this compound may possess several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
- Anticancer Potential : There is emerging evidence that compounds with similar bicyclic structures can influence cancer cell signaling pathways. The specific mechanisms through which this compound may exert anticancer effects require further exploration .
- Anti-inflammatory Effects : Compounds analogous to this compound have shown potential in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .
The mechanism of action for this compound involves its binding affinity to specific enzymes and receptors within biological systems. This binding can lead to modulation of enzymatic activity and cellular signaling pathways. The compound's bicyclic structure enhances its ability to fit into binding sites on proteins, potentially increasing its efficacy and selectivity compared to linear compounds.
Comparative Analysis
To understand the unique properties of this compound in relation to similar compounds, a comparative analysis is beneficial. Below is a summary table highlighting key differences:
Compound | Structure Type | Biological Activity Potential | Notable Features |
---|---|---|---|
This compound | Bicyclic | Antimicrobial, Anticancer | Enhanced lipophilicity |
trans-[4'-Propyl-1,1'-bicyclohexyl]-4-one | Bicyclic | Limited data available | Shorter alkyl chain |
trans-[4'-Ethyl-1,1'-bicyclohexyl]-4-one | Bicyclic | Similar activities reported | Intermediate lipophilicity |
Case Studies
Several case studies have investigated the biological effects of bicyclic compounds similar to this compound:
- Antimicrobial Study : A study evaluating various bicyclic compounds demonstrated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural features and antimicrobial efficacy .
- Anticancer Research : In vitro studies on related compounds revealed that modifications in the bicyclic structure could lead to enhanced cytotoxic effects against cancer cell lines. These findings suggest that further structural optimization of this compound could yield more potent anticancer agents .
Properties
IUPAC Name |
4-(4-butylcyclohexyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h13-15H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUYZTOYURUHIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634168, DTXSID901278053 | |
Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4′-Butyl[1,1′-bicyclohexyl]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914221-44-6, 92413-47-3 | |
Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4′-Butyl[1,1′-bicyclohexyl]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-trans-Butyl-[1,1'-bicyclohexyl]-4-on | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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